

Chemical structure of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid.

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Compound of Interest

Compound Name: 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

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An In-Depth Technical Guide to **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid**

Abstract

This technical guide provides a comprehensive overview of **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid**, a molecule of significant interest in the fields of medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis. Furthermore, it outlines key analytical techniques for its characterization, discusses its potential applications grounded in the unique properties of the phenylboronic acid motif, and provides essential safety and handling information. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile compound.

Introduction and Scientific Context

Phenylboronic acids (PBAs) and their derivatives have emerged as a privileged structural motif in modern chemistry.^[1] Their utility is rooted in their unique ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the development of sensors,

drug delivery systems, and as crucial building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The compound **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid** integrates this versatile boronic acid functionality with a trans-cyclohexanol amide moiety. This specific combination of a rigid phenylboronic acid group and a stereochemically defined cyclohexanol ring suggests potential for highly specific molecular recognition and binding events, particularly with biological macromolecules.

The presence of the boronic acid group on the phenyl ring at the para position provides a site for derivatization or interaction, for instance, with the sialic acid residues that are often overexpressed on the surface of cancer cells.[3][4] The trans-4-hydroxycyclohexylcarbamoyl tail introduces chirality and hydrogen bonding capabilities, which can enhance binding affinity and selectivity to biological targets. This guide aims to provide the foundational knowledge required for the effective synthesis, characterization, and application of this promising molecule.

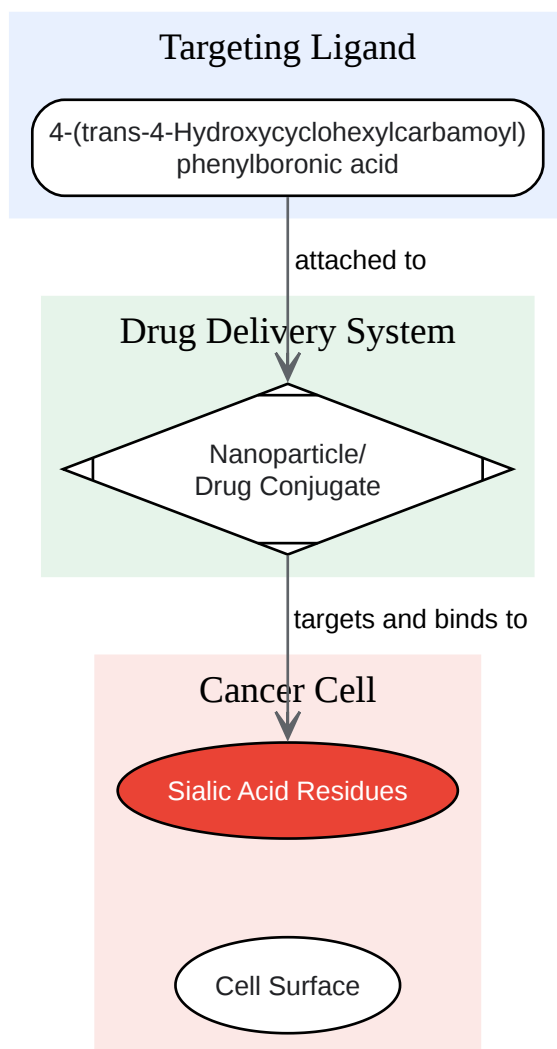
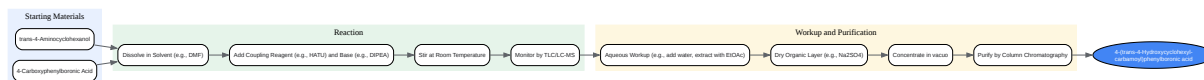
Chemical Structure and Physicochemical Properties

The chemical identity of **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid** is well-defined.[5]

Table 1: Chemical and Physical Properties

Property	Value
IUPAC Name	(4-(((1r,4r)-4-Hydroxycyclohexyl)carbamoyl)phenyl)boronic acid[6]
Synonyms	trans-4-Hydroxycyclohexyl 4-boronobenzamide; 4-[[4-hydroxycyclohexyl)amino]carbonyl}phenylboronic acid[6][7]
CAS Number	957062-70-3[5]
Molecular Formula	C13H18BNO4[5]
Molecular Weight	263.1 g/mol [8]
Appearance	Solid (predicted)
Storage	Inert atmosphere, room temperature[9]

The structure features a planar phenyl ring substituted with a boronic acid group [-B(OH)₂] and a carbamoyl group [-C(=O)NH-]. The carbamoyl group links the phenyl ring to a cyclohexane ring, which has a hydroxyl group in a trans configuration relative to the amide linkage. This trans geometry is crucial as it imparts a specific three-dimensional shape to the molecule, influencing its packing in the solid state and its binding to target molecules.



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